molecular formula C21H26N6O3 B227810 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide

カタログ番号 B227810
分子量: 410.5 g/mol
InChIキー: GGSOMKTWECNDHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide, also known as DMP-323, is a potent and selective inhibitor of the cGAS-STING pathway. This pathway is involved in the innate immune response and plays a critical role in the detection of viral and bacterial infections. DMP-323 has been shown to have potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.

作用機序

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide exerts its therapeutic effects by inhibiting the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of the innate immune response. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide binds to the STING protein and prevents its activation, thereby reducing the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in immune cell activation and inflammation, which is beneficial in the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to have a selective and potent inhibitory effect on the cGAS-STING pathway, with minimal off-target effects. In preclinical studies, 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of autoimmune and inflammatory diseases.

実験室実験の利点と制限

The main advantage of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide is its selective and potent inhibitory effect on the cGAS-STING pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, the limited solubility of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide in aqueous solutions can make it difficult to use in certain experimental systems. In addition, the high cost of synthesis and limited availability of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide can be a limitation for some researchers.

将来の方向性

There are several potential future directions for the study of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide and the cGAS-STING pathway. One area of interest is the role of this pathway in the development of cancer and the potential therapeutic applications of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide in cancer treatment. Another area of interest is the development of more potent and selective inhibitors of the cGAS-STING pathway, which could lead to the development of more effective treatments for autoimmune and inflammatory diseases. Finally, the study of the cGAS-STING pathway in the context of viral infections and the development of antiviral therapies is an area of active research.

合成法

The synthesis of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the purine ring system, which is achieved through a multistep process involving cyclization, oxidation, and reduction reactions. The final step involves the coupling of the purine ring system with the piperidine-4-carboxamide moiety to form 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide.

科学的研究の応用

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been extensively studied in various preclinical models of autoimmune and inflammatory diseases, including lupus, psoriasis, and rheumatoid arthritis. In these models, 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of these diseases.

特性

製品名

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide

分子式

C21H26N6O3

分子量

410.5 g/mol

IUPAC名

1-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O3/c1-13-4-6-14(7-5-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-10-8-15(9-11-26)17(22)28/h4-7,15H,8-12H2,1-3H3,(H2,22,28)

InChIキー

GGSOMKTWECNDHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C

正規SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。